molecular formula C10H20N2O B13813890 N-[4-(1-Pyrrolidinyl)butyl]acetamide

N-[4-(1-Pyrrolidinyl)butyl]acetamide

Cat. No.: B13813890
M. Wt: 184.28 g/mol
InChI Key: HMRLAYGGNMNTJC-UHFFFAOYSA-N
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Description

N-[4-(1-Pyrrolidinyl)butyl]acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to an acetamide group. This compound is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Pyrrolidinyl)butyl]acetamide typically involves the reaction of pyrrolidine with a butyl halide, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Pyrrolidinyl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-Pyrrolidinyl)butyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-Pyrrolidinyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acetamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Pyrrolidinyl)butyl]formamide
  • N-[4-(1-Pyrrolidinyl)butyl]propionamide
  • N-[4-(1-Pyrrolidinyl)butyl]butyramide

Uniqueness

N-[4-(1-Pyrrolidinyl)butyl]acetamide is unique due to its specific combination of the pyrrolidine ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylbutyl)acetamide

InChI

InChI=1S/C10H20N2O/c1-10(13)11-6-2-3-7-12-8-4-5-9-12/h2-9H2,1H3,(H,11,13)

InChI Key

HMRLAYGGNMNTJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1CCCC1

Origin of Product

United States

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